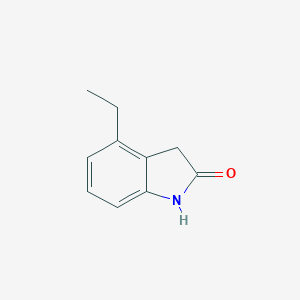

4-Ethyl-1,3-dihydro-2H-indol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-7-4-3-5-9-8(7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCHHQOLJQJASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CC(=O)NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632601 | |

| Record name | 4-Ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954117-24-9 | |

| Record name | 4-Ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of the 4 Ethyl 1,3 Dihydro 2h Indol 2 One Scaffold

Functionalization at the Nitrogen Atom (N-Alkylation, N-Acylation)

The nitrogen atom of the lactam in the 4-ethyl-1,3-dihydro-2H-indol-2-one scaffold is a primary site for functionalization through N-alkylation and N-acylation reactions. These modifications are fundamental in altering the electronic and steric properties of the molecule, which can significantly influence its biological activity and chemical reactivity.

N-Alkylation: The introduction of alkyl groups at the N-1 position is a common strategy to create diverse derivatives. This reaction typically proceeds via nucleophilic substitution, where the deprotonated indole (B1671886) nitrogen acts as a nucleophile attacking an alkyl halide or another suitable electrophile. For instance, N-alkylation of indoles can be achieved using α-iminoketones in a one-pot, two-step process. nih.gov This method involves a base-catalyzed addition of the indole to the α-iminoketone, followed by an acid-mediated cyclization and oxidation to yield N-1-quinoxaline-indoles. nih.gov While this specific example doesn't use this compound, the general principle of N-alkylation is broadly applicable to the oxindole (B195798) scaffold.

N-Acylation: N-acylation introduces an acyl group to the nitrogen atom, forming an N-acyl derivative. This transformation can modulate the electronic properties of the lactam and is often used to install protecting groups or to synthesize more complex structures. The reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base.

The ability to functionalize the nitrogen atom is a key step in the synthesis of a variety of heterocyclic compounds. For example, the N-1 position of the indole nucleus is often targeted for the introduction of various substituents to explore structure-activity relationships.

Modifications at the Carbonyl Group (C-2)

The carbonyl group at the C-2 position of the this compound scaffold is a key site for a variety of chemical transformations. These modifications can lead to the formation of new heterocyclic systems and derivatives with diverse functionalities. The reactivity of this carbonyl group is central to the construction of many complex molecules.

One important reaction involving the C-2 carbonyl is its participation in condensation reactions. For example, the synthesis of 1,3-dihydro-2H-indol-2-one derivatives can involve a one-pot multicomponent Biginelli reaction, which ultimately leads to the formation of a complex molecule where the C-3 position is functionalized with an imino group, demonstrating the reactivity of the positions adjacent to the carbonyl. nih.gov

Furthermore, the C-2 carbonyl can be a precursor for the synthesis of spirooxindole derivatives. Spirooxindoles are a class of compounds where the C-3 position of the oxindole ring is a spiro center, connected to another ring system. The carbonyl group influences the reactivity of the adjacent C-3 position, making it susceptible to various synthetic transformations that lead to the formation of these spirocyclic structures. nih.gov

Substitutions and Transformations on the Benzene (B151609) Ring (C-4 and other positions)

The benzene ring of the this compound scaffold, already bearing an ethyl group at the C-4 position, is amenable to further substitutions. nih.govscbt.comacs.orgresearchgate.net The nature and position of these substituents can significantly impact the molecule's properties. The existing ethyl group, being an ortho-, para-directing and activating group, will influence the position of subsequent electrophilic aromatic substitutions. msu.edumasterorganicchemistry.com

In a disubstituted benzene ring, the directing effects of both substituents must be considered. msu.edumasterorganicchemistry.com The ethyl group at C-4 and the lactam moiety fused at C-3a and C-7a will collectively influence the regioselectivity of further reactions. Generally, the most activating group dictates the position of the incoming electrophile. masterorganicchemistry.com Given that the alkyl group is activating, further substitution is likely to occur at the positions ortho and para to it, which are C-3 (already part of the pyrrolidone ring), C-5, and the position para to the ethyl group (C-7). However, the fusion of the pyrrolidone ring and steric hindrance will play a significant role in determining the final product distribution.

Common electrophilic substitution reactions that can be performed on the benzene ring include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

The reactivity of the benzene ring can also be harnessed for more complex transformations, such as palladium-catalyzed cross-coupling reactions, to introduce aryl or heteroaryl moieties. rsc.org

Derivatization with Extended Side Chains and Complex Moieties

The this compound scaffold serves as a versatile platform for the attachment of extended side chains and more complex molecular fragments. acs.orgresearchgate.net These derivatizations are crucial for creating molecules with tailored properties and for exploring structure-activity relationships in various contexts.

The introduction of extended side chains can be achieved through various synthetic strategies, often involving the functionalization of the nitrogen atom (N-1) or the C-3 position of the oxindole ring. For instance, N-alkylation with long-chain alkyl halides or other functionalized linkers can be employed to append desired side chains.

Furthermore, the scaffold can be incorporated into more intricate molecular architectures. This can be achieved by reacting the oxindole core with other cyclic or acyclic building blocks. For example, the synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives involves a three-component reaction of isatins (which can be derived from oxindoles), malononitrile, and 1,3-dicarbonyl compounds. nsf.gov This demonstrates how the oxindole scaffold can be a starting point for the construction of complex, multi-ring systems.

The development of novel catalysts and synthetic methodologies continues to expand the possibilities for derivatizing the this compound core with a wide array of side chains and complex moieties, leading to the generation of diverse chemical libraries.

Stereoselective Syntheses of Chiral this compound Analogs

The development of stereoselective methods for the synthesis of chiral this compound analogs is of significant interest, as the stereochemistry of the molecule can have a profound impact on its biological activity. The C-3 position of the oxindole ring is a common stereocenter, and controlling its configuration is a key challenge.

Various catalytic asymmetric methods have been developed to synthesize chiral oxindoles. These methods often employ chiral catalysts, such as cinchona alkaloid derivatives or chiral N,N'-dioxide-metal complexes, to control the enantioselectivity of the reaction.

For instance, the catalytic asymmetric synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives has been achieved through a three-component reaction catalyzed by a cinchonidine-derived thiourea. nsf.gov This reaction proceeds via a domino Knoevenagel/Michael/cyclization sequence and can achieve good yields and moderate to high enantiomeric excesses (ee). Another example is the asymmetric formal [4+1] cycloaddition of N-unprotected oxindole 3-pyridinium salts and α-halo hydrazones, catalyzed by a chiral N,N′-dioxide-Pr(OTf)3 complex, to produce chiral pyrazoline-spirooxindoles with excellent ee values. rsc.org

Furthermore, enantioselective synthesis of quaternary oxindoles has been accomplished through a desymmetrizing Staudinger–aza-Wittig reaction enabled by a bespoke phosphine (B1218219) catalyst. This method allows for the creation of a quaternary stereocenter at the C-3 position with high enantioselectivity. escholarship.org The asymmetric catalytic Saucy-Marbet Claisen rearrangement of propargyl-substituted indoles also provides a route to chiral allenyl oxindoles with newly formed quaternary centers. nih.gov

These examples highlight the progress in the stereoselective synthesis of chiral oxindole analogs, which is crucial for the development of enantiomerically pure compounds for various applications.

Advanced Spectroscopic and Structural Elucidation of 4 Ethyl 1,3 Dihydro 2h Indol 2 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 4-Ethyl-1,3-dihydro-2H-indol-2-one, ¹H NMR spectroscopy is used to identify all unique proton environments. The spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the lactam, the C3 methylene (B1212753) protons, and the protons of the C4-ethyl group. The aromatic region would display complex splitting patterns for the three adjacent protons on the benzene (B151609) ring (H5, H6, H7). The ethyl group would present a characteristic quartet for its methylene (-CH₂) protons and a triplet for its methyl (-CH₃) protons, arising from spin-spin coupling with each other. The C3 methylene protons would appear as a singlet, while the N-H proton would also typically be a broad singlet.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The spectrum would feature a downfield signal for the carbonyl carbon (C2) of the lactam. The aromatic carbons would appear in the typical range of 110-145 ppm. The C3 methylene carbon and the two carbons of the ethyl substituent would be observed in the upfield aliphatic region. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. nih.govmdpi.com Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule. nih.govmdpi.com

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic | ~ 6.8 - 7.2 | m | - | H5, H6, H7 |

| Methylene (C3) | ~ 3.5 | s | - | -CH₂- (ring) |

| Methylene (ethyl) | ~ 2.6 | q | ~ 7.5 | -CH₂- (ethyl) |

| Methyl (ethyl) | ~ 1.2 | t | ~ 7.5 | -CH₃ (ethyl) |

| Amide | ~ 8.0 - 9.0 | br s | - | N-H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Carbonyl | ~ 175 - 180 | C=O (C2) | ||

| Aromatic | ~ 143 | C-7a | ||

| Aromatic | ~ 135 | C-4 | ||

| Aromatic | ~ 120 - 128 | C5, C6, C7 | ||

| Aromatic | ~ 109 | C-3a | ||

| Methylene (C3) | ~ 36 | -CH₂- (ring) | ||

| Methylene (ethyl) | ~ 24 | -CH₂- (ethyl) | ||

| Methyl (ethyl) | ~ 15 | -CH₃ (ethyl) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying functional groups, which have characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by absorptions from the oxindole (B195798) core. A strong, sharp absorption band between 1680 and 1710 cm⁻¹ corresponds to the C=O stretching vibration of the cyclic amide (lactam). acs.org Another key feature is the N-H stretching vibration, which typically appears as a broad band in the region of 3200-3400 cm⁻¹ due to intermolecular hydrogen bonding in the solid state. acs.orgacs.org The aromatic ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ethyl substituent and the C3 methylene group will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and various bending (scissoring, rocking) vibrations at lower wavenumbers.

Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the less polar C=C bonds of the aromatic ring often produce strong Raman signals. Together, IR and Raman spectra provide a comprehensive fingerprint of the molecule's vibrational modes. rsc.org

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | IR | 3200 - 3400 | Medium-Strong, Broad |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2970 | Medium-Strong |

| C=O Stretch (Lactam) | IR | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for characterizing compounds with conjugated π-electron systems.

The oxindole ring system contains a benzene ring fused to a pyrrole (B145914) ring, creating a conjugated system that absorbs UV light. The UV-Vis spectrum of this compound is expected to show strong absorptions corresponding to π → π* transitions. The parent oxindole molecule shows characteristic absorption bands. The ethyl group at the C4 position is an electron-donating group, which can interact with the π-system of the aromatic ring. This substitution is expected to cause a small bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted oxindole.

Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Solvent |

| π → π | ~ 250 - 260 | Ethanol/Methanol |

| π → π | ~ 280 - 290 | Ethanol/Methanol |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₁₀H₁₁NO), the molecular weight is 161.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z = 161. The fragmentation of the molecular ion is highly diagnostic. wikipedia.org Key fragmentation pathways for oxindoles involve the cleavage of bonds adjacent to the ring system and rearrangements. wikipedia.orglibretexts.org

Expected fragmentation patterns for this compound include:

Loss of the ethyl group: A significant fragment would likely result from the cleavage of the C4-ethyl bond, leading to a [M - 29]⁺ ion at m/z = 132.

Loss of a methyl radical: Benzylic cleavage of a methyl group from the ethyl substituent would produce a stable [M - 15]⁺ ion at m/z = 146.

Loss of carbon monoxide: A characteristic fragmentation for lactams is the loss of a CO molecule (28 Da) from the molecular ion, which would yield a fragment at m/z = 133.

High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high precision, allowing for the confident determination of the elemental formula.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique determines bond lengths, bond angles, and intermolecular interactions within a single crystal.

Although a specific crystal structure for this compound is not publicly available, analysis of the parent compound, oxindole, provides significant insight. Oxindole is known to exist in several polymorphic forms (α, β, γ, and δ), each with a unique crystal packing arrangement. rsc.org In these structures, molecules are typically linked by N-H···O hydrogen bonds, forming either cyclic dimers or infinite chains. acs.orgrsc.orgnih.gov

Integration of Spectroscopic Data for Comprehensive Structural Characterization

The definitive structural elucidation of this compound is not reliant on a single technique but on the powerful synergy of multiple spectroscopic methods. Each piece of data acts as a part of a larger puzzle, and their integration provides a complete and unambiguous picture of the molecule's identity and structure.

The process begins with mass spectrometry, which establishes the molecular formula (C₁₀H₁₁NO) and molecular weight (161.20 g/mol ). nih.gov The fragmentation pattern gives initial clues about structural motifs, such as the presence of an ethyl group. Infrared spectroscopy then confirms the presence of key functional groups: the lactam C=O and N-H bonds, which are hallmarks of the oxindole core. acs.org UV-Vis spectroscopy characterizes the conjugated π-electron system, confirming the aromatic nature of the compound.

Finally, NMR spectroscopy provides the definitive atomic-level map. ¹H and ¹³C NMR identify all the distinct hydrogen and carbon environments, and their chemical shifts reveal their electronic surroundings. mdpi.com Crucially, 2D NMR techniques (COSY, HSQC, HMBC) establish the connectivity between these atoms, piecing together the ethyl group, the aromatic ring, and the lactam moiety and confirming their relative positions. When available, X-ray crystallography provides the ultimate confirmation of the solid-state structure, revealing precise bond lengths and angles and the nature of intermolecular forces. rsc.org By integrating these complementary data sets, a comprehensive and unequivocal structural characterization of this compound is achieved.

Computational Chemistry and Molecular Modeling of 4 Ethyl 1,3 Dihydro 2h Indol 2 One Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These methods are used to optimize the three-dimensional geometry of a compound to its lowest energy state and to calculate its electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO).

While specific DFT studies on 4-Ethyl-1,3-dihydro-2H-indol-2-one are not extensively detailed in the surveyed literature, research on closely related indole (B1671886) derivatives provides a framework for understanding its likely characteristics. For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been used to compare the optimized structure of indole-containing compounds with their experimentally determined solid-state structures, showing how molecular geometry can be influenced by intermolecular interactions in a crystal lattice. researchgate.net Such studies reveal that while bond lengths and angles in the optimized gas-phase structure generally align well with experimental data, dihedral angles between different ring systems can vary, highlighting the molecule's conformational flexibility. researchgate.net

The electronic properties derived from DFT are crucial for predicting reactivity. The HOMO-LUMO energy gap, for example, is an indicator of chemical reactivity and the ability of a molecule to engage in charge-transfer interactions. researchgate.net For related indole derivatives, DFT studies have mapped the electron distribution of these frontier orbitals, identifying the regions of the molecule most likely to act as electron donors or acceptors, which is critical for understanding potential interactions with biological receptors. researchgate.net

Table 1: Representative DFT Findings for Indole Derivatives

| Compound Class | DFT Method | Key Findings | Reference |

|---|---|---|---|

| Indole-anthracene conjugate | B3LYP/6-311G(d,p) | Comparison of optimized vs. crystal structure; analysis of HOMO-LUMO distribution. | researchgate.net |

| Substituted 1,3,4-thiadiazol-2-amine | B3LYP/6-31+G(d,p) | Good correlation between theoretical and experimental vibrational frequencies; analysis of N-H…N hydrogen bonding and conjugative interactions. | dntb.gov.ua |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time. This technique is invaluable for assessing the stability of ligand-protein complexes and understanding the nuanced interactions that govern binding.

For the broader class of indol-2-one (B1256649) and indole derivatives, MD simulations have been instrumental. For example, in the study of potential anticancer agents targeting VEGFR-2, MD simulations are used to validate the stability of docking poses. researchgate.net These simulations, often run for nanoseconds, track the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure that the binding mode predicted by docking is maintained in a dynamic, solvated environment. mdpi.combiointerfaceresearch.com A stable RMSD profile for the complex suggests a stable binding interaction. mdpi.com

Furthermore, MD simulations can reveal crucial information about the flexibility of both the ligand and the target. The root-mean-square fluctuation (RMSF) analysis identifies which parts of the protein are rigid and which are flexible, which can be important for binding. biointerfaceresearch.com Studies on various enzyme inhibitors have used MD to understand how a ligand induces or adapts to conformational changes in the target protein, such as the movement of a "flap" region in aspartic proteases, which can significantly impact binding and inhibitor design. nih.gov These simulations confirm that the ligand remains within the binding pocket and maintains key interactions, such as hydrogen bonds, throughout the simulation period. biointerfaceresearch.comnih.gov

Molecular Docking Studies for Predicting Binding Affinities and Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net It is widely used to screen virtual compound libraries and to understand the structural basis of ligand-receptor interactions, which is essential for structure-based drug design.

Numerous studies have employed molecular docking for indol-2-one and related indole derivatives to explore their potential as inhibitors of various therapeutic targets. acs.orgresearchgate.net For instance, arylthiazole-linked 2H-indol-2-one derivatives have been docked into the active site of the VEGFR-2 kinase to rationalize their anticancer activity. researchgate.net These studies often reveal key interactions, such as hydrogen bonds with critical amino acid residues (e.g., Cys919, Asp1046) and hydrophobic interactions within the ATP-binding pocket, that are essential for inhibitory activity. researchgate.net

Similarly, docking studies on indole derivatives have identified potential inhibitors for a range of targets, including:

HIV-1 gp41: Indole-based compounds have been docked into the hydrophobic pocket of the gp41 protein, with the binding poses helping to explain their activity as viral fusion inhibitors. acs.org

Indoleamine 2,3-dioxygenase (IDO1): Oxindole (B195798) derivatives have been docked against IDO1, a cancer immunotherapy target, to predict their binding affinity and interaction modes. walisongo.ac.id

Bacterial and Fungal Enzymes: Indole derivatives have been docked against microbial targets like DNA gyrase and lanosterol (B1674476) 14α-demethylase to elucidate their mechanism of antimicrobial action. frontiersin.orgmdpi.com

The results of docking are typically evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Compounds with lower binding energy scores are predicted to be more potent inhibitors. frontiersin.org

Table 2: Examples of Molecular Docking Targets for Indole-based Compounds

| Compound Class | Target Protein (PDB ID) | Predicted Binding Affinity/Score | Key Interactions | Reference |

|---|---|---|---|---|

| Arylthiazole linked 2H-indol-2-ones | VEGFR-2 (3VHE) | IC₅₀ values in µM range | H-bonds with Cys919, Asp1046 | researchgate.net |

| Bisindole derivatives | HIV-1 gp41 | Kᵢ values in µM range | Hydrophobic interactions in pocket | acs.org |

| Acetylacetone-based oxindoles | IDO1 (2D0T) | Binding energies provided | Interactions with macromolecule residues | walisongo.ac.id |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. neliti.com By identifying key molecular descriptors (physicochemical properties) that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds and guide the design of more effective analogs.

For the indol-2-one class, QSAR studies have provided valuable insights. A notable study on indole-2-one derivatives designed as anti-inflammatory agents revealed that high molecular polarizability and a low lipid/water partition coefficient (ALogP) were beneficial for their activity against pro-inflammatory cytokine release. nih.gov This suggests that for this specific biological effect, compounds with greater polar surface area and lower lipophilicity are desirable.

Other QSAR studies on broader classes of indole derivatives have identified descriptors related to electronic properties, topology, and steric factors as being important for activities such as:

Anticancer Activity: Models have been developed for the anti-proliferative effects of indole derivatives against human breast cancer cells. neliti.com

Anti-HCV Activity: QSAR models have correlated descriptors like density and surface tension with the activity of indolyl sulfonamides against the Hepatitis C virus. researchgate.net

COX-2 Inhibition: Analysis of 2,3-diaryl indoles has shown how different substituents on the indole scaffold contribute to or detract from COX-2 inhibitory activity. tandfonline.com

These models are typically built using statistical methods like Multiple Linear Regression (MLR) or more complex machine learning approaches like Artificial Neural Networks (ANN). neliti.com

Virtual Screening Techniques for Identifying Novel Biologically Active Indol-2-one Analogs

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those structures that are most likely to bind to a drug target. nih.gov This approach significantly accelerates the early phase of drug discovery by prioritizing a smaller, more manageable number of candidates for experimental testing.

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method, which relies on molecular docking, requires the 3D structure of the target protein. Large compound databases are docked into the active site of the target, and compounds are ranked based on their predicted binding affinity. researchgate.net

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on the knowledge of other molecules that bind to the target. A model, or pharmacophore, is built based on the common structural features of known active ligands. This pharmacophore is then used to search databases for new compounds that possess these same features. nih.govugm.ac.id

Virtual screening has been successfully applied to discover novel, biologically active analogs based on the indole scaffold. For example, a large-scale virtual screening of approximately 400,000 natural products identified N-alkyl indole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov In other work, pharmacophore models have been developed from known inhibitors to screen for new compounds targeting receptors like the Estrogen Receptor alpha (ERα). ugm.ac.id These screening efforts can efficiently sift through millions of potential compounds in a short time, leading to the identification of promising hits for further development. nih.gov

Biological Activity and Pharmacological Mechanisms of 4 Ethyl 1,3 Dihydro 2h Indol 2 One Derivatives

Anticancer and Antiproliferative Activities of Indol-2-one (B1256649) Compounds

Indol-2-one derivatives have demonstrated significant potential as anticancer and antiproliferative agents, operating through various mechanisms to inhibit tumor growth and progression.

Kinase Inhibition Profiles

A primary mechanism through which indol-2-one derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

Certain indol-2-one derivatives have been identified as potent inhibitors of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), FMS-like tyrosine kinase 3 (FLT3), and KIT. nih.gov Due to the structural similarities in the kinase domains of these receptors, some inhibitors exhibit cross-inhibitory activities. nih.gov For instance, a 3-aminoindazolylurea compound, an indol-2-one derivative, acts as a potent and ATP-competitive inhibitor of VEGFR2, as well as FLT3 and c-Kit. Type-II kinase inhibitors, a class that includes some indol-2-one derivatives, are known to trap their target kinases in an inactive, DFG-out, conformation, often leading to improved specificity compared to inhibitors that target the active kinase state. nih.gov

In addition to receptor tyrosine kinases, some derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Autophagy-related gene 4B (Atg4B), further contributing to their antiproliferative effects.

| Derivative Type | Targeted Kinases | Observed Effects |

| 3-Aminoindazolylurea | VEGFR2, FLT3, c-Kit | Potent, ATP-competitive inhibition |

| General Indol-2-ones | VEGFR, PDGFR, FLT3, KIT | Cross-inhibitory activities nih.gov |

| Type-II Inhibitors | Various Kinases | Trapping of inactive DFG-out conformation nih.gov |

| Specific Derivatives | CDK2, Atg4B | Inhibition of cell cycle and autophagy pathways |

Mechanisms of Action: Apoptosis Induction and Cell Cycle Modulation

Indol-2-one derivatives can induce programmed cell death, or apoptosis, in cancer cells and modulate the cell cycle to halt proliferation.

The synthesis of new E-3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-ones has yielded compounds that are potent growth inhibitors. nih.gov Studies on these derivatives have focused on their effects on the cell cycle and apoptosis. nih.gov For example, novel 1,2,3-triazole-chalcone conjugates have been shown to induce apoptosis and arrest the cell cycle at the S phase in leukemia cancer cells. nih.gov These compounds can upregulate pro-apoptotic proteins like BAX, caspase-3, and caspase-9. nih.gov Similarly, certain quinazolinone derivatives have demonstrated the ability to impair cell proliferation by arresting the cell cycle at the G2/M phase and inducing apoptosis. bue.edu.eg

| Derivative Class | Cell Line(s) | Mechanism of Action |

| E-3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-ones | Various | Potent growth inhibition, effects on cell cycle and apoptosis nih.gov |

| 1,2,3-Triazole-chalcone conjugates | Leukemia cells | Apoptosis induction, S phase cell cycle arrest nih.gov |

| Quinazolinone derivatives | HepG-2, MCF-7 | G2/M phase cell cycle arrest, apoptosis induction bue.edu.eg |

Impact on Tumor Angiogenesis and Metastasis

A critical aspect of the anticancer activity of indol-2-one derivatives is their ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients, and metastasis, the spread of cancer cells to other parts of the body.

Indol-2-one derivatives can inhibit tumor angiogenesis by targeting key signaling pathways. Many studies have revealed that indole (B1671886) derivatives significantly inhibit VEGF, a key regulator of angiogenesis. nih.gov The anti-angiogenic effects are often linked to the inhibition of VEGFR-2. nih.gov Furthermore, some derivatives have been shown to down-regulate oncogenic microRNAs and signaling molecules like IL-6 and c-Myc, which can contribute to preventing cancer cell growth. nih.gov

Antimicrobial Spectrum and Efficacy of Indol-2-one Derivatives

Beyond their anticancer properties, indol-2-one derivatives have also demonstrated a broad spectrum of antimicrobial activity, making them promising candidates for the development of new antibiotics and antifungals. nih.gov

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

Derivatives of 1,3-dihydro-2H-indol-2-one have been tested for their in vitro antibacterial activity against a range of human pathogens. nih.gov

These compounds have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.gov Spiro-4H-pyran derivatives containing an indole ring have exhibited potent antibacterial activity. nih.gov The presence of both an indole and a cytosine ring in some spiropyran derivatives has been shown to confer good antibacterial effects against both standard and clinical isolates of Staphylococcus aureus and Streptococcus pyogenes. nih.gov In contrast, some derivatives with electron-donating groups showed reduced activity against Gram-negative bacteria. nanobioletters.com

| Derivative Class | Gram-Positive Strains | Gram-Negative Strains | Notable Findings |

| Spiro-4H-pyran derivatives with indole ring | S. aureus, S. pyogenes nih.gov | E. coli, P. aeruginosa nih.gov | Presence of indole and cytosine rings enhances activity nih.gov |

| Thiazolidinone derivatives | S. aureus nanobioletters.com | P. aeruginosa, Salmonella typhi nanobioletters.com | Electron-donating groups can reduce activity against Gram-negative strains nanobioletters.com |

| 3-Substituted Indole-2-one derivatives | Methicillin-resistant S. aureus (MRSA) researchgate.net | S. enterica researchgate.net | Some compounds showed activity comparable to ampicillin (B1664943) researchgate.net |

Antifungal Properties and Targets

Indol-2-one derivatives have also been investigated for their effectiveness against various fungal pathogens.

Derivatives of 1,3-dihydro-2H-indol-2-ones have been screened for their antifungal activity against strains such as Candida albicans and Aspergillus niger. nih.gov Some thiazolidinone derivatives have demonstrated notable antifungal activity, with hydroxy and nitro derivatives being more potent than the standard antifungal drug fluconazole (B54011) in some cases. nanobioletters.com Indole-triazole derivatives, in particular, have shown excellent antifungal activities against Candida albicans and Candida krusei. nih.gov

| Derivative Class | Fungal Strains | Notable Findings |

| Thiazolidinone derivatives | Candida albicans nanobioletters.com | Hydroxy and nitro derivatives showed high potency nanobioletters.com |

| Indole-triazole derivatives | Candida albicans, Candida krusei nih.gov | Demonstrated excellent antifungal activities nih.gov |

| 1,3-dihydro-2H-indol-2-one derivatives | Candida albicans, Aspergillus niger nih.gov | Broad-spectrum antifungal potential nih.gov |

Antitubercular Activity against Mycobacterium tuberculosis

The emergence of multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis (Mtb) has underscored the urgent need for novel antitubercular agents. japsonline.com Derivatives of 1,3-dihydro-2H-indol-2-one have shown promise in this area, exhibiting a range of biodynamic activities, including antitubercular effects. nih.govresearchgate.net

In the search for new treatments, researchers have synthesized and screened various indole derivatives for their in vitro activity against the H37Rv strain of M. tuberculosis. japsonline.comjapsonline.com For instance, a series of 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one derivatives were synthesized and evaluated for their antitubercular potential. nih.gov One particular 1,3-dihydro-2H-indol-2-one derivative demonstrated 99% inhibition of Mtb H37Rv in vitro at a concentration of 25 µg/mL. researchgate.net

Furthermore, studies on synthetic ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates revealed that several compounds with various functional groups on the indolizine (B1195054) nucleus were active against the H37Rv strain. japsonline.comjapsonline.com These findings suggest that the indole scaffold is a valuable starting point for the development of new antitubercular drugs. nih.gov Some indole-based compounds have shown potential to inhibit key mycobacterial processes such as cell wall synthesis, replication, transcription, and translation. nih.gov

Table 1: Antitubercular Activity of Selected Indole Derivatives

| Compound Class | Target | Activity Details | Reference |

| 5-substituted-1,3-dihydro-2H-indol-2-ones | M. tuberculosis H37Rv | One derivative showed 99% inhibition at 25 µg/mL. | researchgate.net |

| Ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates | M. tuberculosis H37Rv | Several derivatives were active against the H37Rv strain. | japsonline.comjapsonline.com |

Antiviral Activities and Replication Inhibition Mechanisms

Derivatives of the 1,3-dihydro-2H-indol-2-one scaffold have been investigated for their potential as antiviral agents against a variety of DNA and RNA viruses. nih.gov

One study focused on a series of indolylthiosemicarbazides and their cyclized counterparts, 4-thiazolidinones. nih.gov Several of the thiosemicarbazide (B42300) derivatives (6a, 6b, 6c, and 6d) demonstrated significant activity against Coxsackie B4 virus, with EC50 values ranging from 0.4 to 2.1 μg/mL. nih.gov Notably, compounds 6b, 6c, and 6d also showed inhibitory effects on the replication of Sindbis virus and respiratory syncytial virus (RSV). nih.gov The structure-activity relationship analysis indicated that the free thiosemicarbazide moiety is essential for this antiviral activity, as the cyclized 4-thiazolidinone (B1220212) derivatives were inactive. nih.gov

In another study, unsymmetrical methylene (B1212753) derivatives prepared from Mannich bases of 2-naphthols and indoles showed significant activity against RSV, although they also exhibited some toxicity. nih.gov Some of these compounds also displayed moderate antiviral activity against HIV-1, Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie B2 virus (CVB-2). nih.gov

The search for antivirals has also extended to coronaviruses. One indol-3-carboxylic acid derivative was found to completely inhibit the replication of SARS-CoV-2 in vitro at a concentration of 52.0 μM. actanaturae.ru This compound also suppressed the formation of syncytia induced by the SARS-CoV-2 spike protein by 89%. actanaturae.ru

Table 2: Antiviral Activity of Selected Indole Derivatives

| Compound Series | Virus | Activity (EC50) | Reference |

| Indolylthiosemicarbazides (6a-d) | Coxsackie B4 virus | 0.4 - 2.1 μg/mL | nih.gov |

| Indolylthiosemicarbazides (6b-d) | Sindbis virus, RSV | Active | nih.gov |

| Unsymmetrical methylene derivatives | RSV | Significant activity | nih.gov |

| Unsymmetrical methylene derivatives | HIV-1, BVDV, YFV, CVB-2 | Moderate activity | nih.gov |

| Indol-3-carboxylic acid derivative | SARS-CoV-2 | 52.0 μM (complete inhibition) | actanaturae.ru |

Neuropharmacological Aspects: Dopamine (B1211576) and Serotonin (B10506) Receptor Modulation

The indole nucleus is a key structural feature in many neuroactive compounds, and derivatives of 4-Ethyl-1,3-dihydro-2H-indol-2-one have been explored for their effects on dopamine and serotonin receptors.

A notable example is 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, which has been identified as a potent and selective prejunctional dopamine receptor agonist. nih.gov This compound inhibited the constrictor response to electrical stimulation in the isolated perfused rabbit ear artery with an EC50 of 100 nM, an effect that was antagonized by (S)-sulpiride. nih.gov Importantly, it did not stimulate or block dopamine-sensitive adenylate cyclase, indicating its selectivity for prejunctional receptors. nih.gov

In the realm of serotonin receptors, a series of N-(4-piperidinyl)-2-indolinones have been discovered as a new class of ligands for the nociceptin (B549756) receptor (NOP), a member of the opioid receptor family. nih.gov Interestingly, modifications to the piperidine (B6355638) N-substituent in this series yielded both potent agonists and antagonists with moderate selectivity over other opioid receptors. nih.gov

Furthermore, research into rotationally restricted phenolic analogs of serotonin has led to the synthesis of dihydropyrano[3,2-e]indole derivatives. nih.gov These compounds showed lower affinity for 5-HT1 receptors but equal or greater affinity for 5-HT2 receptors compared to serotonin. nih.gov They also stimulated phosphatidylinositol turnover in rat brain slices, a response that was selectively antagonized by 5-HT2 receptor antagonists, establishing them as selective 5-HT2 receptor agonists. nih.gov

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. nih.gov Consequently, compounds with anti-inflammatory and antioxidant properties are of significant therapeutic interest. While direct studies on this compound itself are limited in this context, related indole-containing structures have shown promise.

For example, fused indolopyrido-quinazolinones, which share a core indole motif, have been studied for their pharmacological potential, including anti-inflammatory activity. acs.org Similarly, a study on the lipophilic fractions of Polyscias fruticosa leaves, which contain various compounds including furan (B31954) derivatives, demonstrated both antioxidant and anti-inflammatory potential by protecting against oxidative stress and downregulating pro-inflammatory factors in macrophages. nih.gov While not direct derivatives of the title compound, these findings highlight the potential of indole-related scaffolds to exhibit these beneficial properties.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and selectivity of lead compounds. For 1,3-dihydro-2H-indol-2-one derivatives, SAR studies have provided valuable insights across their various biological activities.

In the context of antitubercular activity , the nature of substituents on the indole ring and associated heterocyclic systems plays a critical role. For instance, in a series of 5-substituted-1,3-dihydro-2H-indol-2-one derivatives, the specific substitutions at the 5-position and on the attached thiadiazole ring were key determinants of their activity against M. tuberculosis. nih.govresearchgate.net

For antiviral activity , SAR analysis of indolylthiosemicarbazides and their cyclized 4-thiazolidinone counterparts revealed that the free thiosemicarbazide moiety is essential for activity against Coxsackie B4 virus. nih.gov Cyclization of this moiety into a 4-thiazolidinone ring resulted in a loss of antiviral effect. nih.gov

In the area of neuropharmacology , SAR studies on N-(4-piperidinyl)-2-indolinones demonstrated that modifications of the piperidine N-substituent could switch the pharmacological profile from agonist to antagonist at the nociceptin receptor. nih.gov

Regarding anti-inflammatory and analgesic activity , a study on 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid toluidides and xylidides, which are structurally related to the core topic, identified interesting structural and biological regularities that could guide the development of new analgesics. mdpi.com

Finally, SAR studies on novel pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives targeting Flaviviridae viruses showed that specific substitutions on the indole core and the imidic nitrogen were crucial for improving potency and specificity against the RNA-dependent RNA polymerase of viruses like HCV, DENV, and YFV. nih.gov

Applications in Medicinal Chemistry and Drug Discovery Featuring the Indol 2 One Scaffold

4-Ethyl-1,3-dihydro-2H-indol-2-one as a Synthetic Precursor for Pharmacologically Active Molecules

This compound serves as a crucial building block in the synthesis of more complex and pharmacologically active molecules. vulcanchem.comscbt.com Its indolinone core provides a foundational structure that can be further elaborated to create compounds targeting a variety of biological pathways. The ethyl group at the 4-position influences the molecule's physical and chemical properties, such as its lipophilicity, which can impact its pharmacokinetic profile. vulcanchem.com

The indole (B1671886) ring system itself is a prominent feature in numerous bioactive compounds and is known for its ability to interact with various biological targets. nih.govnih.gov The lactam functional group within the this compound structure is capable of forming hydrogen bonds, a key interaction for binding to biological macromolecules. vulcanchem.com This makes it a valuable starting material for the synthesis of molecules with potential therapeutic applications. For instance, the indole scaffold is central to the development of drugs targeting cancer and infectious diseases. nih.govacs.org

Development of Novel Therapeutic Agents Utilizing the Indol-2-one (B1256649) Core Structure

The indol-2-one core is a key pharmacophore in the development of a variety of therapeutic agents. Its structural versatility has been exploited to design molecules with a wide range of biological activities, including anti-inflammatory, anticancer, and antihypertensive effects. nih.govnih.gov

Anti-inflammatory Agents: Researchers have synthesized novel indole-2-one and 7-aza-2-oxindole derivatives that have shown potent anti-inflammatory activity. nih.gov Certain compounds were found to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in cellular models of inflammation. nih.gov Structure-activity relationship (SAR) studies have indicated that specific substitutions on the indole-2-one ring are crucial for enhancing anti-inflammatory effects. nih.gov

Anticancer Agents: The indole scaffold is a fundamental component in the design of numerous anticancer drugs. nih.govacs.org Derivatives of indol-2-one have been investigated as inhibitors of various targets involved in cancer progression, such as protein kinases and the Bcl-2 family of proteins. nih.govacs.org For example, novel indole-based compounds have been designed and synthesized as Bcl-2 inhibitors, showing potent activity against several cancer cell lines. nih.gov Furthermore, indol-2-one derivatives have been explored for their potential in treating breast cancer by acting as selective estrogen receptor modulators (SERMs). acs.orgacs.org

Other Therapeutic Areas: Beyond inflammation and cancer, the indol-2-one structure has been utilized in the development of agents for other conditions. For instance, derivatives have been investigated for their affinity and selectivity for vasopressin receptors, suggesting potential applications in neurological and cardiovascular disorders. google.com

Role in Impurity Profiling and Reference Standard Development for Pharmaceutical Products (e.g., Ropinirole impurities)

This compound is a known impurity and a critical reference standard in the manufacturing and quality control of the drug Ropinirole. scbt.comtandfonline.comresearchgate.net Ropinirole is a medication used to treat Parkinson's disease and restless legs syndrome. pharmaffiliates.com The presence of impurities in pharmaceutical products is a significant concern as they can affect the safety and efficacy of the drug.

Regulatory agencies require thorough impurity profiling of all drug substances and products. This involves the identification, characterization, and quantification of any impurities present. This compound, identified as "Ropinirole Impurity C", is one of several related substances that must be monitored during the production of Ropinirole. vulcanchem.comnih.gov

The availability of pure reference standards for impurities like this compound is essential for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), used to control the quality of the final drug product. tandfonline.comresearchgate.net These methods ensure that the levels of impurities are within acceptable limits.

Below is a table of some known impurities of Ropinirole:

| Impurity Name | Chemical Name |

| Impurity A | 4-[2-(propylamino) ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride |

| Impurity B | 5-[2-(diropylamino) ethyl]-1,4-dihydro-3H-benzoxazin-3-one hydrochloride |

| Impurity C | 4-[2-(diropylamino) ethyl]-1H-indol-2,3-dione hydrochloride |

| Impurity H | (3Z)-4-[2-(dipropylamino)ethyl]-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one |

This table is not exhaustive and lists some of the identified impurities of Ropinirole. nih.govsynzeal.com

Advanced Pharmaceutical Formulation Strategies for Indol-2-one Derivatives

Many indol-2-one derivatives, like other complex organic molecules developed in modern drug discovery programs, exhibit poor aqueous solubility. nih.gov This characteristic can significantly hinder their oral bioavailability and, consequently, their therapeutic efficacy. nih.govwuxiapptec.com To overcome this challenge, various advanced pharmaceutical formulation strategies are employed.

The primary goal of these strategies is to enhance the solubility and dissolution rate of the poorly soluble drug. pharmoutsourcing.com Some of the key approaches include:

Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, leading to a faster dissolution rate. wuxiapptec.comresearchgate.net

Solid Dispersions: This involves dispersing the drug in a solid matrix, often a polymer, to create an amorphous solid dispersion. researchgate.net Amorphous forms of a drug are generally more soluble than their crystalline counterparts.

Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubilization and absorption of lipophilic drugs. nih.gov

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility. researchgate.net

Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate. pharmoutsourcing.comresearchgate.net

Use of Co-solvents and Surfactants: These excipients can be used to increase the solubility of a drug in an aqueous environment. wuxiapptec.compharmoutsourcing.com

The choice of formulation strategy depends on the specific physicochemical properties of the indol-2-one derivative and the desired therapeutic outcome. pharmoutsourcing.com

Future Research Directions and Translational Perspectives for 4 Ethyl 1,3 Dihydro 2h Indol 2 One Research

Exploration of New Synthetic Methodologies and Sustainable Synthesis Techniques

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern pharmaceutical research. For 4-Ethyl-1,3-dihydro-2H-indol-2-one, future research should focus on moving beyond its incidental formation as a byproduct.

Current Synthesis Landscape: The synthesis of the closely related precursor, 4-(2-bromoethyl)-1,3-dihydro-2H-indol-2-one, is a known pathway in the synthesis of Ropinirole. google.com This suggests that the ethyl substituent can be introduced via modifications of existing synthetic strategies for related compounds.

Future Synthetic Strategies:

Greener Synthetic Routes: Exploration of one-pot multicomponent reactions, such as the Biginelli reaction, which has been successfully applied to other 1,3-dihydro-2H-indol-2-one derivatives, could offer a more streamlined and sustainable approach. nih.gov The use of greener solvents and catalysts will also be crucial.

Novel Catalytic Systems: Investigating the use of transition-metal catalysts for C-H activation and cross-coupling reactions could provide highly efficient and selective methods for the introduction of the ethyl group at the 4-position of the oxindole (B195798) core.

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its analogs.

Discovery of Novel Biological Targets and Therapeutic Applications

While 1,3-dihydro-2H-indol-2-one derivatives are known to possess a wide range of biological activities, including antitubercular, antifungal, and antibacterial properties, the specific biological profile of the 4-ethyl derivative remains largely unexplored. nih.gov

Potential Therapeutic Areas:

Neurodegenerative Diseases: Given its relationship to Ropinirole, a dopamine (B1211576) agonist used in the treatment of Parkinson's disease, investigating the potential neuroprotective or neuro-regenerative properties of this compound is a logical starting point.

Oncology: The oxindole core is a key feature in several approved kinase inhibitor drugs. Therefore, screening this compound and its derivatives against a panel of cancer-related kinases is a promising avenue.

Infectious Diseases: Building on the known antimicrobial activities of the broader indol-2-one (B1256649) class, this compound should be evaluated for its efficacy against a range of bacterial and fungal pathogens. nih.gov

Rational Design of Highly Selective and Potent Indol-2-one Analogues

The principles of medicinal chemistry can be applied to rationally design analogs of this compound with improved potency and selectivity for specific biological targets.

Strategies for Analogue Design:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethyl group at the 4-position, as well as substitutions on the aromatic ring and the nitrogen atom, will be essential to elucidate the structural requirements for biological activity.

Computational Modeling: In silico techniques such as molecular docking and virtual screening can be employed to predict the binding of this compound analogs to potential protein targets, thereby guiding synthetic efforts.

Fragment-Based Drug Discovery: This approach can be used to identify small molecular fragments that bind to a target of interest, which can then be grown or linked to the this compound scaffold to create potent inhibitors.

Mechanistic Elucidation of Observed Biological Activities

Once biological activity is established, understanding the underlying mechanism of action is crucial for further development.

Investigative Approaches:

Target Identification: Techniques such as affinity chromatography, chemical proteomics, and genetic screening can be used to identify the specific cellular targets of this compound.

Biochemical and Cellular Assays: A battery of in vitro and cell-based assays will be necessary to characterize the functional consequences of target engagement and to delineate the signaling pathways involved.

Structural Biology: X-ray crystallography or cryo-electron microscopy can provide detailed atomic-level information about the interaction between this compound and its biological target, facilitating further rational drug design.

Addressing Challenges in Drug Resistance and Toxicity Profiles of Indol-2-one-based Therapeutics

A significant hurdle in the development of new therapeutics is the emergence of drug resistance and the potential for off-target toxicity.

Mitigation Strategies:

Combination Therapies: Investigating the use of this compound in combination with existing drugs could be a strategy to overcome resistance mechanisms.

Toxicity Profiling: Early and comprehensive in vitro and in vivo toxicity studies will be essential to identify and mitigate any potential adverse effects. This includes assessing for cytotoxicity, genotoxicity, and cardiotoxicity.

Development of Prodrugs: Designing prodrugs of this compound could improve its pharmacokinetic properties and reduce off-target toxicity by enabling targeted delivery to the site of action.

Q & A

Q. What analytical techniques ensure purity and identity of this compound in pharmacological studies?

- Methodological Answer : Combine:

- HPLC : Use C18 columns and UV detection (λ = 254 nm) with ≥95% purity thresholds.

- Elemental Analysis : Confirm C, H, N composition.

- Thermogravimetry (TGA) : Assess hygroscopicity and decomposition profiles.

Reference certified standards (e.g., Sigma-Aldrish) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.